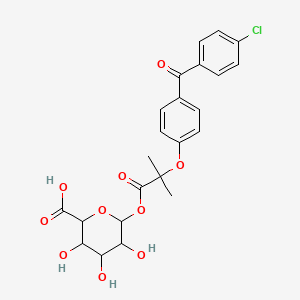

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Beschreibung

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex polyhydroxylated tetrahydro-2H-pyran derivative featuring a carboxylic acid group at position 2 and an esterified side chain at position 4. The ester moiety consists of a 2-methylpropanoyl group linked to a phenoxy ring substituted with a 4-chlorobenzoyl group. However, direct pharmacological or synthetic data for this compound are notably absent in the provided evidence, necessitating comparisons with structurally related analogs to infer properties .

Eigenschaften

IUPAC Name |

6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJZVSZYFTIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Reaction Pathway

The compound is synthesized through a condensation reaction between 4-(4-chlorobenzoyl)phenol and a protected glucuronic acid derivative. Key steps include:

- Formation of the Phenoxypropanoate Intermediate :

- 4-(4-Chlorobenzoyl)phenol reacts with 2-methylpropanoyl chloride in the presence of a base (e.g., potassium carbonate) to form 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl chloride.

- Solvent systems: Chloroform or acetone under reflux (60–80°C).

- Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield (up to 85%).

- Glucuronic Acid Conjugation :

- The phenoxypropanoate intermediate is coupled with a trihydroxytetrahydro-2H-pyran-2-carboxylic acid (glucuronic acid) derivative.

- Protecting groups (e.g., acetyl or benzyl) are used to shield hydroxyl groups during acylation.

- Deprotection is achieved via hydrolysis with NaOH (1–2 M) or catalytic hydrogenation.

Table 1: Reaction Conditions for Intermediate Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | Chloroform/acetone | |

| Catalyst | TBAB (0.1–0.3 eq) | |

| Yield (Intermediate) | 78–85% |

Patent-Based Synthesis (CN103360240B)

A Chinese patent outlines a scalable method for high-purity fenofibric acid derivatives:

- Starting Material : 4-Chloro-4'-hydroxybenzophenone.

- Condensation : Reacted with chloroform and acetone under alkaline conditions (pH 10–12) at 110°C.

- Purification :

- Liquid-liquid extraction with methyl tert-butyl ether (MTBE) (water:MTBE = 4:1 v/v).

- Activated carbon decolorization (15 g/L aqueous phase).

- Acid precipitation (HCl, pH 1–2) yields crude product (90–95% purity).

- Recrystallization :

Enzymatic Glucuronidation

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

Fenofibric acid acyl glucuronide is biosynthesized using human liver microsomes or recombinant UGT enzymes:

- Reaction Setup :

- Product Isolation :

Table 2: Enzymatic Glucuronidation Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Enzyme | UGT1A9, UGT2B7 | |

| Km (Fenofibric Acid) | 0.2–0.5 μM | |

| Vmax | 1.2–1.8 nmol/min/mg |

Purification and Analytical Validation

Chromatographic Techniques

- HPLC : Symmetry Shield RP18 column (150 × 4.6 mm, 5 μm) with acetonitrile/0.02 M H3PO4 (50:50 v/v).

- LC-MS/MS : API 3000 mass spectrometer; MRM transitions at m/z 317.1 → 230.9 (fenofibric acid) and 322.9 → 230.8 (internal standard).

Table 3: Analytical Performance Metrics

| Metric | Value | Source |

|---|---|---|

| LLOQ | 0.05 μg/mL | |

| Intra-day Precision | 4.6–16.9% RSD | |

| Recovery | 73.8–75.4% |

Analyse Chemischer Reaktionen

Types of Reactions

Fenofibryl glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and release of fenofibric acid .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic conditions with UDP-glucuronic acid and UGT enzymes.

Major Products

The major product of hydrolysis is fenofibric acid, which retains the pharmacological activity of the parent compound, fenofibrate .

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

- Molecular Formula : C₂₃H₂₃ClO₁₀

- Molecular Weight : 494.9 g/mol

- CAS Number : 49562-28-9

Structure

The compound features a tetrahydro-pyran ring with multiple hydroxyl groups, a chlorobenzoyl moiety, and a phenoxy group, which contribute to its biological activity and solubility properties.

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health. Its structural similarity to fenofibrate suggests that it may exhibit similar pharmacological properties.

Case Study: Lipid Regulation

Research indicates that derivatives of this compound can influence lipid profiles in animal models. In a study involving hyperlipidemic rats, administration of the compound resulted in significant reductions in total cholesterol and triglycerides, suggesting its potential as a lipid-lowering agent .

Biochemical Research

The compound's ability to interact with biological membranes makes it a candidate for studies on membrane dynamics and drug delivery systems.

Case Study: Membrane Interaction

A study demonstrated that the compound could alter the fluidity of lipid bilayers, enhancing the permeability of certain drugs across cell membranes. This property is particularly valuable in drug formulation strategies aimed at improving bioavailability .

Material Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials with specific functionalities.

Case Study: Polymer Synthesis

In material science research, the incorporation of this compound into polymer matrices has shown promise in creating biocompatible materials for medical applications. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to traditional materials .

Table 1: Summary of Research Findings on Applications

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Pharmacology | Lipid Regulation | Reduced cholesterol and triglycerides in rats |

| Biochemistry | Membrane Interaction | Increased drug permeability across membranes |

| Material Science | Polymer Synthesis | Enhanced mechanical properties and biodegradability |

Wirkmechanismus

Fenofibryl glucuronide exerts its effects primarily through its parent compound, fenofibrate. Fenofibrate activates peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. This activation leads to increased lipolysis, reduced triglyceride levels, and improved lipid profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Tetrahydro-2H-Pyran Family

The compound shares structural motifs with several pyran-carboxylic acid derivatives documented in the evidence:

Physicochemical Properties (Hypothetical)

Biologische Aktivität

The compound 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid , often referred to as a derivative of fenofibrate, exhibits significant biological activity primarily related to its role in lipid metabolism and potential anti-cancer properties. This compound is structurally complex, incorporating elements that facilitate its interaction with biological systems.

Chemical Structure and Properties

- IUPAC Name : 6-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

- Molecular Formula : C₃₁H₃₃ClO₁₀

- Molecular Weight : 494.9 g/mol

- CAS Number : 60318-63-0

The biological activity of this compound is largely mediated through its parent compound, fenofibrate, which primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to:

- Increased fatty acid oxidation.

- Enhanced lipolysis and reduced triglyceride levels.

- Modulation of lipid profiles, which is beneficial in managing conditions like hyperlipidemia .

Biological Activity and Research Findings

- Lipid Metabolism :

-

Anti-Cancer Properties :

- Recent research has highlighted the potential anti-cancer effects of fenofibrate derivatives. A study demonstrated that the compound exhibits anti-proliferative activity against certain cancer cell lines, particularly in endothelial-origin tumors like angiosarcomas. This effect is attributed to both PPARα-dependent and independent pathways .

- Case Studies :

Comparative Biological Activity

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| Fenofibrate | PPARα activation | Reduces triglycerides, improves lipid profiles |

| Clofibrate | Similar PPAR activation | Lipid-lowering effects but with more side effects |

| Gemfibrozil | PPARα activation | Similar lipid-lowering effects but different metabolic pathways |

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The synthesis involves multi-step routes, typically starting with condensation reactions between chlorobenzoyl derivatives and phenolic intermediates, followed by functional group modifications such as esterification or cyclization. For example, analogous compounds are synthesized via sequential coupling of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by oxidation and ring closure . Key steps include optimizing reaction conditions (e.g., temperature, catalysts) to enhance yield and purity. Purification often employs column chromatography with gradient elution or recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in spirocyclic analogs .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyls, ester carbonyls) and stereocenters in the tetrahydro-2H-pyran ring .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .

Q. What are the primary biological targets or activities reported for this compound?

Structurally related compounds exhibit activity against enzymes (e.g., glycosidases) or receptors due to their carbohydrate-like pyran core and aromatic substituents. For instance, analogs with chlorobenzoyl groups show antimicrobial or anti-inflammatory effects in vitro . Initial screening should include enzyme inhibition assays (e.g., α-glucosidase) and cell-based models (e.g., LPS-induced inflammation).

Advanced Research Questions

Q. How can researchers address low yield in the final esterification step?

Low yields often arise from steric hindrance at the 2-methylpropanoyl group. Strategies include:

- Protecting group chemistry : Temporarily block hydroxyls on the pyran ring to improve reactivity .

- Microwave-assisted synthesis : Enhances reaction efficiency for sterically crowded intermediates .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may stem from variations in assay conditions or impurity profiles. Mitigation approaches:

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and controls .

- Purity validation : Employ HPLC with diode-array detection to ensure >95% purity, as impurities <5% can skew results .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace chlorobenzoyl with fluorobenzoyl) to isolate bioactive motifs .

Q. What strategies improve aqueous solubility without compromising activity?

The compound’s hydrophobicity (log P ~1.96 in analogs ) limits bioavailability. Solutions include:

- Salt formation : Convert the carboxylic acid to a sodium or lysine salt.

- Prodrug design : Introduce phosphate or glycoside groups at hydroxyl positions to enhance solubility, as seen in related glycoside derivatives .

- Nanoparticle encapsulation : Use liposomal carriers to improve dissolution and cellular uptake .

Q. How to optimize stability during storage and handling?

The compound’s hydroxyl and ester groups are prone to hydrolysis. Recommendations:

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C .

- Buffered solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 6.8) for in vitro studies to prevent degradation .

Methodological Notes

- Stereochemical analysis : Use circular dichroism (CD) or NOESY NMR to confirm configurations in the tetrahydro-2H-pyran ring, which are critical for bioactivity .

- Data interpretation : Cross-reference crystallographic data (e.g., CCDC entries ) with computational models (DFT or molecular docking) to validate target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.